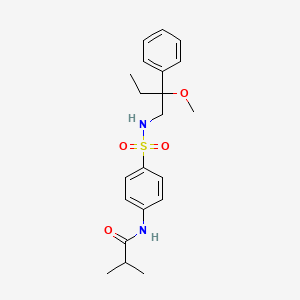
2-Iodo-1-benzothiophene-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1-benzothiophene-6-carbonitrile is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry, organic electronics, and material science. The presence of an iodine atom and a nitrile group in the structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-1-benzothiophene-6-carbonitrile typically involves the iodination of 1-benzothiophene-6-carbonitrile. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. The scalability of these methods makes them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1-benzothiophene-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or thioethers.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkyl halides in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include amines, thioethers, or ethers.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and thioethers.
Scientific Research Applications
2-Iodo-1-benzothiophene-6-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including kinase inhibitors and anti-cancer agents.
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-iodo-1-benzothiophene-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The presence of the iodine atom and nitrile group can enhance its binding affinity and selectivity towards target molecules.
Comparison with Similar Compounds
- 2-Iodo-1-benzothiophene-3-carbonitrile
- 2-Bromo-1-benzothiophene-6-carbonitrile
- 2-Chloro-1-benzothiophene-6-carbonitrile
Comparison: 2-Iodo-1-benzothiophene-6-carbonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. Compared to its bromine and chlorine analogs, the iodine derivative often exhibits higher reactivity in substitution reactions and may have different pharmacokinetic properties in biological systems.
Properties
Molecular Formula |
C9H4INS |
|---|---|
Molecular Weight |
285.11 g/mol |
IUPAC Name |
2-iodo-1-benzothiophene-6-carbonitrile |
InChI |
InChI=1S/C9H4INS/c10-9-4-7-2-1-6(5-11)3-8(7)12-9/h1-4H |
InChI Key |
KBTKAALZZWTUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)SC(=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


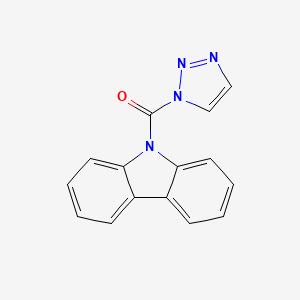
![3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14118868.png)
![4-Phenoxyfuro[3,2-c]pyridine](/img/structure/B14118873.png)
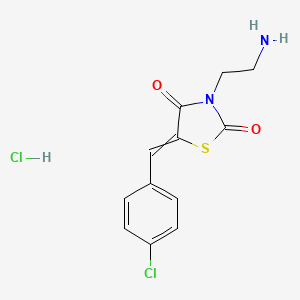
![N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118886.png)


![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/structure/B14118905.png)
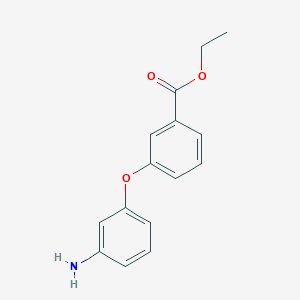
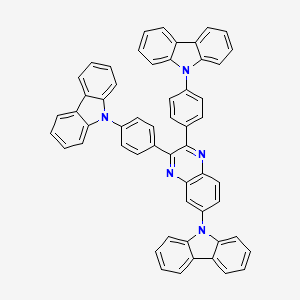
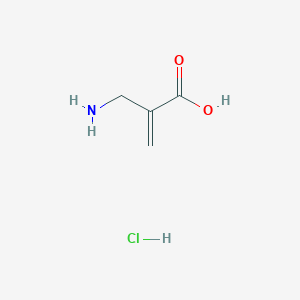
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118929.png)
